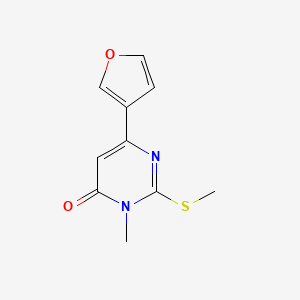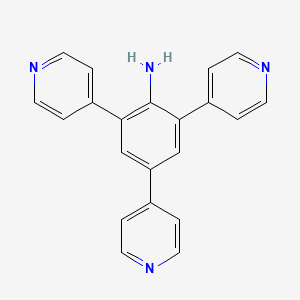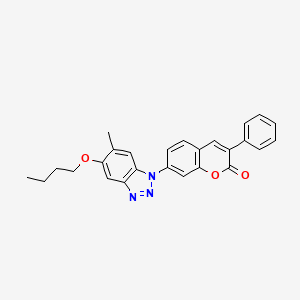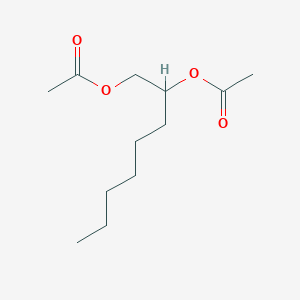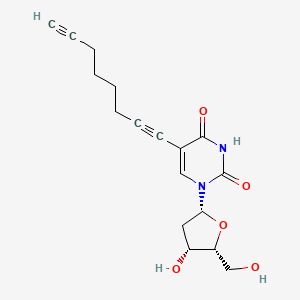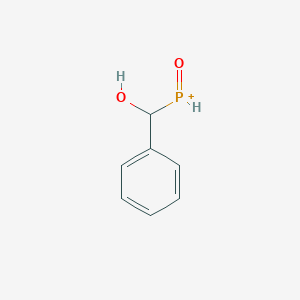
alpha-Phosphinylbenzyl alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Phosphinylbenzyl alcohol is an organic compound with the molecular formula C7H9O2P. It is characterized by the presence of a phosphinyl group attached to a benzyl alcohol moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Alpha-Phosphinylbenzyl alcohol can be synthesized through several methods. One common approach involves the reaction of benzyl alcohol with a phosphinylating agent under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
Alpha-Phosphinylbenzyl alcohol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding phosphinylbenzaldehyde
Reduction: Reduction reactions can convert this compound to its corresponding phosphinylbenzylamine using reducing agents like lithium aluminum hydride
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Phosphinylbenzaldehyde.
Reduction: Phosphinylbenzylamine.
Substitution: Various substituted phosphinylbenzyl derivatives.
Aplicaciones Científicas De Investigación
Alpha-Phosphinylbenzyl alcohol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism by which alpha-Phosphinylbenzyl alcohol exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biochemical applications, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Phosphinylbenzylamine: Similar structure but with an amine group instead of a hydroxyl group.
Phosphinylbenzaldehyde: An oxidized form of alpha-Phosphinylbenzyl alcohol.
Phosphinylbenzoic acid: Contains a carboxyl group instead of a hydroxyl group.
Uniqueness
This compound is unique due to its specific combination of a phosphinyl group and a benzyl alcohol moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
Propiedades
Número CAS |
4392-98-7 |
|---|---|
Fórmula molecular |
C7H8O2P+ |
Peso molecular |
155.11 g/mol |
Nombre IUPAC |
[hydroxy(phenyl)methyl]-oxophosphanium |
InChI |
InChI=1S/C7H7O2P/c8-7(10-9)6-4-2-1-3-5-6/h1-5,7-8H/p+1 |
Clave InChI |
FZFMLCXMZPZMAD-UHFFFAOYSA-O |
SMILES canónico |
C1=CC=C(C=C1)C(O)[PH+]=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


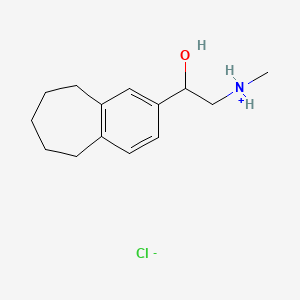
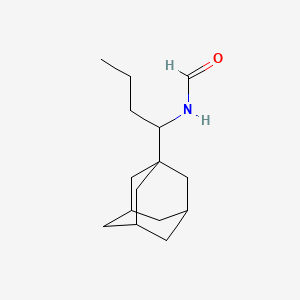
![2-(3,4-dichlorophenyl)-1-[(2S)-2-(pyrrolidin-1-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B13747161.png)
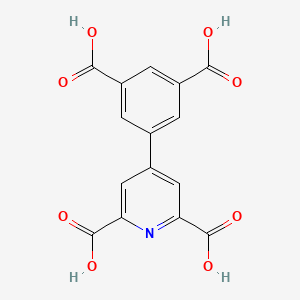
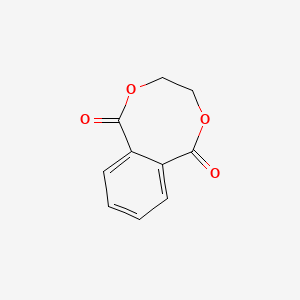
![Octadecane, 1,1'-[methylenebis(oxy)]bis-](/img/structure/B13747191.png)
![3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one;hydrochloride](/img/structure/B13747197.png)
